molecular formula C8H8 B14712341 Oct-2-ene-4,6-diyne CAS No. 22644-47-9

Oct-2-ene-4,6-diyne

Cat. No.: B14712341
CAS No.: 22644-47-9
M. Wt: 104.15 g/mol
InChI Key: IVHNBFKYSOAWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oct-2-ene-4,6-diyne: is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This unique combination of unsaturation makes it a valuable compound in various chemical reactions and applications. The compound’s structure can be represented as CH₃-CH=CH-C≡C-C≡C-CH₃, indicating the presence of a double bond at the second carbon and triple bonds at the fourth and sixth carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The choice of catalysts, reaction conditions, and purification techniques are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oct-2-ene-4,6-diyne can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds. Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bonds.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions. Halogenation using bromine (Br₂) or chlorine (Cl₂) is a common example.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.

    Substitution: Br₂, Cl₂, and other halogenating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids, ketones, and aldehydes.

    Reduction: Formation of alkenes and alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Oct-2-ene-4,6-diyne is used as a building block in organic synthesis, enabling the construction of complex molecular architectures

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. Their ability to interact with biological macromolecules makes them promising candidates for drug development.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. The presence of multiple reactive sites allows for the design of molecules with specific biological targets.

Industry: this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo polymerization reactions makes it valuable in the development of high-performance materials with unique properties.

Mechanism of Action

The mechanism of action of Oct-2-ene-4,6-diyne involves its ability to undergo cyclization reactions, leading to the formation of reactive intermediates. For example, the Bergman cyclization of enediynes generates a 1,4-benzenoid diradical, which can abstract hydrogen atoms from DNA, leading to strand cleavage . This mechanism is exploited in the design of anticancer agents that target rapidly dividing cells.

Comparison with Similar Compounds

    Hex-2-yne-4,6-diyne: Similar to Oct-2-ene-4,6-diyne, this compound contains triple bonds at the second and fourth positions.

    Dec-2-ene-4,6-diyne: This compound has a longer carbon chain but shares the same pattern of unsaturation.

    But-2-yne-1,4-diyne: A shorter chain compound with triple bonds at the first and fourth positions.

Uniqueness: this compound is unique due to its specific combination of double and triple bonds, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions, including cyclization and polymerization, makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

22644-47-9

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

oct-2-en-4,6-diyne

InChI

InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3,5H,1-2H3

InChI Key

IVHNBFKYSOAWDD-UHFFFAOYSA-N

Canonical SMILES

CC=CC#CC#CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.